molecular formula C8H9FN2O B3308541 2-amino-N-(3-fluorophenyl)acetamide CAS No. 938338-32-0

2-amino-N-(3-fluorophenyl)acetamide

Cat. No. B3308541
CAS RN: 938338-32-0
M. Wt: 168.17 g/mol
InChI Key: YOMZAZVCZRABSL-UHFFFAOYSA-N
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Description

“2-amino-N-(3-fluorophenyl)acetamide” is a synthetic organic compound . It is an acetamide derivative, which means it contains an acetamide group (a functional group consisting of an acetyl group single-bonded to nitrogen). The compound also contains a fluorophenyl group, which is a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) that has a fluorine atom attached .


Synthesis Analysis

The synthesis of “2-amino-N-(3-fluorophenyl)acetamide” involves several chemical reactions, starting from primary compounds like 3-fluoro-4-cyanophenol. Novel compounds have been synthesized, indicating the variety of methods available for producing substituted phenyl acetamides. Furthermore, catalytic hydrogenation has been identified as a green synthesis method for related compounds, highlighting an eco-friendly approach to the synthesis of acetamide derivatives.


Molecular Structure Analysis

The molecular structure of “2-amino-N-(3-fluorophenyl)acetamide” has been extensively analyzed through techniques such as X-ray diffraction analysis . This analysis has revealed detailed insights into the bonding patterns and crystallographic data, which are crucial for understanding the compound’s reactivity and properties .


Chemical Reactions Analysis

“2-amino-N-(3-fluorophenyl)acetamide” undergoes various chemical reactions, contributing to its diverse chemical properties. For instance, silylated derivatives have been synthesized, showcasing the compound’s ability to participate in reactions that introduce silyl groups, affecting its reactivity and potential applications.


Physical And Chemical Properties Analysis

The physical properties of “2-amino-N-(3-fluorophenyl)acetamide”, such as its crystal structure and hydrogen bonding patterns, have been detailed in studies examining compounds like 2,2-Dibromo-N-(4-fluorophenyl)acetamide . These studies provide insight into how the compound’s structure affects its physical state, melting point, solubility, and other physical characteristics . The chemical properties of “2-amino-N-(3-fluorophenyl)acetamide” include its reactivity with various reagents and its ability to form derivatives with different chemical functionalities.

Scientific Research Applications

  • Metabolism Studies

    • 3-Chloro-4-Fluoroaniline Metabolism: In studies involving the metabolism of 3-chloro-4-fluoroaniline in dogs and rats, compounds related to 2-amino-N-(3-fluorophenyl)acetamide, such as 2-amino-4-chloro-5-fluorophenyl sulphate and N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide, were identified as metabolites. These findings are significant in understanding the metabolic pathways of similar compounds in biological systems (Baldwin & Hutson, 1980).
  • Synthesis and Anticancer Properties

    • Anticancer Drug Synthesis: N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound structurally related to 2-amino-N-(3-fluorophenyl)acetamide, was synthesized and investigated for its anticancer properties. This research highlights the potential use of similar compounds in developing new anticancer drugs (Sharma et al., 2018).
  • Potential Pesticides

    • Pesticide Research: Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which include compounds like 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide and N-(3-chloro-4-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide, have been studied for their potential as pesticides. This research provides insights into the use of fluorine-substituted phenyl acetamides in pesticide development (Olszewska, Pikus & Tarasiuk, 2008).
  • Green Synthesis Applications

    • Green Synthesis of Dyes: N-(3-Amino-4-methoxyphenyl)acetamide, a compound related to 2-amino-N-(3-fluorophenyl)acetamide, is used in the green synthesis of azo disperse dyes. This emphasizes the role of such compounds in environmentally friendly chemical processes (Zhang, 2008).
  • Immunomodulation in Cancer Therapy

    • Immunomodulatory Effects in Tumor Treatment: Compounds like N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, structurally akin to 2-amino-N-(3-fluorophenyl)acetamide, have shown potential in modifying immune responses in the context of tumor growth, providing a basis for developing new cancer immunotherapies (Wang et al., 2004).

Safety and Hazards

The safety data sheets for “2-amino-N-(3-fluorophenyl)acetamide” suggest that it should be handled with care . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

The future directions for “2-amino-N-(3-fluorophenyl)acetamide” could involve further exploration of its potential pharmacological effects, as well as the development of new synthesis methods and the investigation of its reactivity with various reagents . Additionally, more research could be conducted to understand its mechanism of action and to develop novel analogs with enhanced activities and minimal toxicity .

properties

IUPAC Name

2-amino-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c9-6-2-1-3-7(4-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMZAZVCZRABSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3-fluorophenyl)acetamide

CAS RN

938338-32-0
Record name 2-amino-N-(3-fluorophenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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